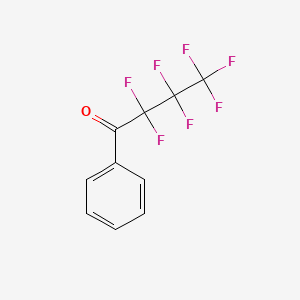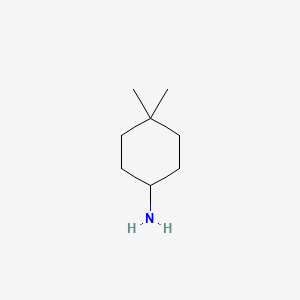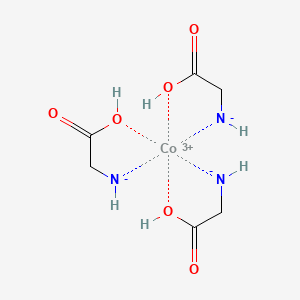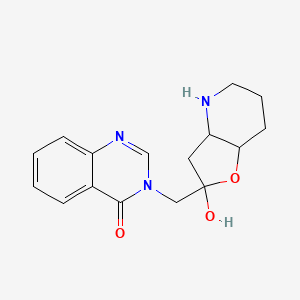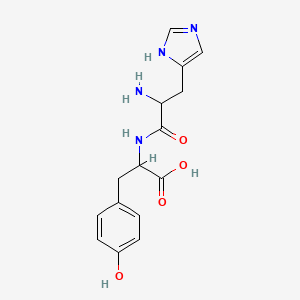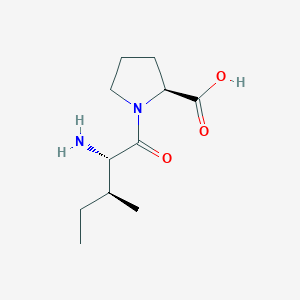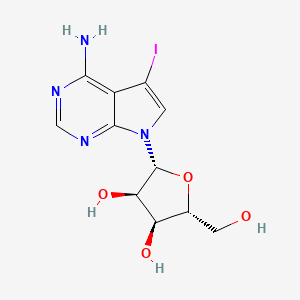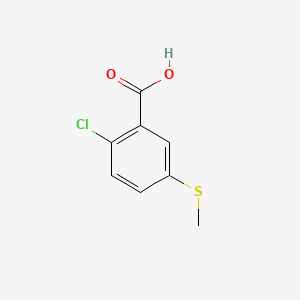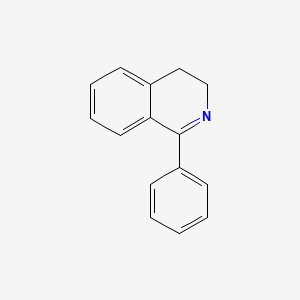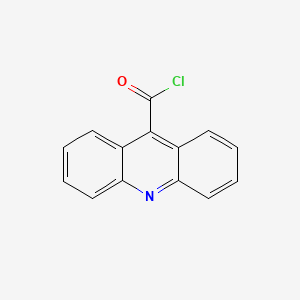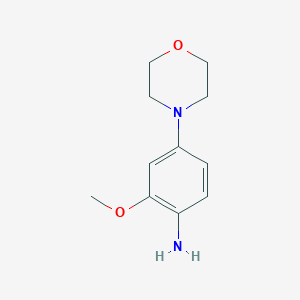
2-Methoxy-4-morpholinoaniline
Vue d'ensemble
Description
2-Methoxy-4-morpholinoaniline is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 . It is typically stored in a dark place at room temperature . The compound is usually available in the form of a sticky oil to solid .
Synthesis Analysis
The synthesis of 2-Methoxy-4-morpholinoaniline involves a reaction with hydrogen and palladium 10% on activated carbon in tetrahydrofuran . The reaction mixture is stirred under an atmosphere of hydrogen for 12 hours . The catalyst is then removed by filtration, and the filtrate is evaporated to yield the product .Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-morpholinoaniline is represented by the InChI code1S/C11H16N2O2/c1-14-11-8-9 (2-3-10 (11)12)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 . The compound has a linear formula of C11H16N2O2 . Chemical Reactions Analysis
The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline, a similar compound, has been studied in various pHs using cyclic voltammetry and controlled potential coulometry . The results indicate that the electrochemically generated p-quinonediimine participates in different types of reactions (hydrolysis, hydroxylation, and trimerization) .Physical And Chemical Properties Analysis
2-Methoxy-4-morpholinoaniline is a solid at room temperature . It has a melting point of 78-80°C . The compound is typically stored in a dark place at room temperature .Applications De Recherche Scientifique
Electrochemical Properties and Reactions
- Electrochemical Oxidation : The electrochemical oxidation of derivatives of 2-Methoxy-4-morpholinoaniline has been extensively studied. Research indicates that electrochemically generated p-quinonediimine from these derivatives participates in various reactions like hydrolysis, hydroxylation, and trimerization. These reactions are influenced by the pH of the solution, with different rates of hydrolysis, dimerization, and hydroxylation observed at different pH levels (Beiginejad & Nematollahi, 2015). Further studies also investigated the electrochemical oxidation in the presence of thiobarbituric acid, revealing complex reaction mechanisms (Beiginejad & Nematollahi, 2019).
Synthesis and Biological Applications
Electrochemical Synthesis : The electrochemical trimerization of 4-morpholinoaniline, a related compound, is a green and environmentally friendly procedure that achieves good yield and purity. This synthesis method highlights the potential for producing valuable chemical compounds in an eco-friendly way (Esmaili & Nematollahi, 2011).
Antimicrobial Activity : Certain derivatives of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, exhibit significant antimicrobial activity. The study of these derivatives, including their synthesis and structure-activity relationships, contributes to the development of potent antimicrobial agents (Janakiramudu et al., 2017).
Photophysical and Fluorescence Properties
- Fluorescence in Solution and Solid State : Research on 2-methoxy and 2-morpholino pyridine compounds has revealed that they exhibit high fluorescence quantum yields in both solution and the solid state. The study of these compounds provides valuable insights into the development of highly emissive fluorophores (Hagimori et al., 2019).
Safety And Hazards
The safety information for 2-Methoxy-4-morpholinoaniline indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound . It is also recommended to ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
2-methoxy-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-14-11-8-9(2-3-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTMHUUWYHEPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328889 | |
| Record name | 2-methoxy-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-morpholinoaniline | |
CAS RN |
209960-91-8 | |
| Record name | 2-methoxy-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

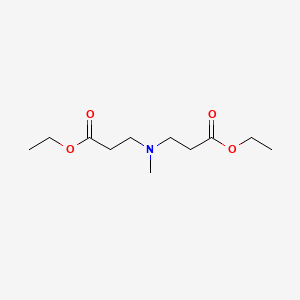
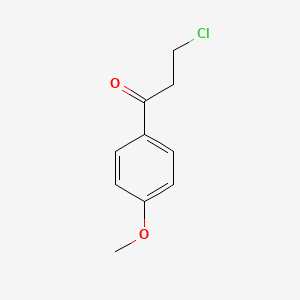
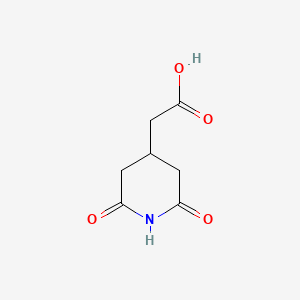
![3-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1582121.png)
